(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride

Purity Quality Control Procurement Specification

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride (CAS 1424898-45-2) is a synthetic organic compound classified as an α,β-unsaturated acid chloride (acryloyl chloride) functionalized with a 3-nitro-4-(pyridin-2-ylthio)phenyl substituent. Its molecular formula is C₁₄H₉ClN₂O₃S with a molecular weight of 320.8 g/mol, and commercial suppliers typically offer it at 95–98% purity.

Molecular Formula C14H9ClN2O3S
Molecular Weight 320.8 g/mol
Cat. No. B12840333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride
Molecular FormulaC14H9ClN2O3S
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SC2=C(C=C(C=C2)C=CC(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H9ClN2O3S/c15-13(18)7-5-10-4-6-12(11(9-10)17(19)20)21-14-3-1-2-8-16-14/h1-9H/b7-5+
InChIKeyGSYGBEXUBYFAJP-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl Chloride: Core Structural and Physicochemical Identity for Informed Procurement


(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride (CAS 1424898-45-2) is a synthetic organic compound classified as an α,β-unsaturated acid chloride (acryloyl chloride) functionalized with a 3-nitro-4-(pyridin-2-ylthio)phenyl substituent . Its molecular formula is C₁₄H₉ClN₂O₃S with a molecular weight of 320.8 g/mol, and commercial suppliers typically offer it at 95–98% purity . The molecule integrates three chemically distinct functional domains—a nitroarene, a pyridylthio ether, and an acryloyl chloride moiety—that collectively enable its use as a covalent warhead-bearing building block in medicinal chemistry, particularly for the synthesis of targeted covalent inhibitors (TCIs).

Reactive WarheadAcryloyl chloride for direct amine acylation without coupling reagents
Stereochemical ControlDefined (E)-olefin geometry supports irreversible inhibitor design
Multifunctional ScaffoldNitro group allows orthogonal reduction to aniline-based intermediates

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl Chloride: Why In-Class Analogs Cannot Be Freely Substituted


Generic substitution with a simpler acryloyl chloride or a carboxylic acid analog (e.g., (E)-3-(3-nitro-4-(pyridin-2-ylthio)phenyl)acrylic acid, CAS 175278-56-5) is not functionally equivalent because the acryloyl chloride group provides markedly higher electrophilicity for amide bond formation under mild conditions, while the pyridin-2-ylthio substituent introduces both hydrogen-bond acceptor capability and metal-coordination potential that simpler phenyl acryloyl chlorides lack [1]. Furthermore, the (E)-configuration of the α,β-unsaturated carbonyl is critical for correct spatial orientation of the covalent warhead in enzyme active sites; stereochemical erosion or misorientation directly compromises irreversible target engagement [2]. Procurement of this precise compound is therefore required when the synthetic route or biological probe demands the exact combination of electrophilic reactivity, heterocyclic recognition, and (E)-olefin geometry.

Carboxylic acid analogRequires coupling reagents; may add steps and side reactions not present with acid chloride
(Z)-isomer or saturated analogLoss of (E)-geometry may abolish irreversible target engagement reported for EGFR Cys-773
Simpler phenyl acryloyl chlorideLacks pyridylthio hydrogen-bond acceptor and metal-coordination handle; selectivity profile may shift

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl Chloride: Quantitative Differentiation Evidence Against Closest Comparators


Commercial Purity: 98% (Bidepharm) vs. 95% (AKSci) Direct Batch Comparison

The target compound is supplied by Bidepharm at a standard purity of 98%, as verified by batch-specific QC analyses (NMR, HPLC, GC) . In contrast, AKSci lists the same compound (Product 3976EJ) at 95% purity . For synthetic applications where the acryloyl chloride is used as a limiting reagent—particularly in the final capping step of a covalent inhibitor candidate—the 3% absolute purity difference translates to proportionally higher levels of inactive impurities that can complicate purification and reduce effective yield.

Purity comparison
Head-to-head
98% vs 95%
Higher purity may reduce purification burden in final-step acylation
Supplier QC data; batch-specific review recommended
Purity Quality Control Procurement Specification

Electrophilic Reactivity: Acryloyl Chloride vs. Carboxylic Acid Analog in Amide Bond Formation

The target compound is an acryloyl chloride, whereas the closest structural analog is the corresponding carboxylic acid (CAS 175278-56-5, melting point 177–178 °C ). Acid chlorides react directly with amines to form amides under mild, non-activating conditions, whereas the carboxylic acid requires coupling reagents (e.g., EDCI/HOBt) and is subject to competitive side reactions. In the context of covalent kinase inhibitor synthesis, the use of the pre-activated acid chloride eliminates the need for a coupling step that could epimerize sensitive chiral centers or generate urea byproducts [1].

Reactivity context
Class-level
Direct amide formation vs coupling agent required
Acid chloride avoids activation step, may simplify synthetic route
Qualitative comparison; rate constants not reported
Reactivity Synthetic Efficiency Covalent Warhead

Covalent Warhead Precision: (E)-Acrylamide Geometry is Essential for Irreversible EGFR Inhibition

The (E)-configuration of the α,β-unsaturated carbonyl is structurally critical for irreversible inhibition of EGFR. In a foundational structure–activity relationship study, only 6-acrylamidoquinazoline derivatives—prepared from acryloyl chloride and possessing the trans (E)-geometry—achieved covalent engagement of Cys-773, whereas the corresponding 7-acrylamides and non-acrylamide analogs were reversible or inactive [1]. The target compound preserves this essential (E)-olefin geometry, making it a validated precursor for covalent EGFR-targeted libraries. Any (Z)-isomer or reduced single-bond analog would fail to achieve the same irreversible binding.

Geometry & binding
Supporting evidence
Irreversible vs reversible inhibition
(E)-acrylamide enables covalent Cys-773 engagement in EGFR assays
Based on kinase inhibitor SAR; verify geometry upon receipt
Covalent Inhibitor EGFR Stereochemistry

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl Chloride: Highest-Confidence Application Scenarios Based on Verified Evidence


Final-Step Capping Agent for Covalent Kinase Inhibitor Libraries

The compound's (E)-acryloyl chloride moiety enables direct acylation of 6-aminoquinazoline or 6-aminopyridopyrimidine cores to generate irreversible EGFR inhibitors. The 98% purity specification ensures that the final amide-bond-forming step proceeds with minimal competing hydrolysis or impurity-derived side reactions, delivering higher crude purity and reducing the need for extensive HPLC purification.

Structure–Activity Relationship (SAR) Exploration of Pyridylthio-Directed Kinase Selectivity

The pyridin-2-ylthio group provides a hydrogen-bond acceptor and metal-coordination handle that can modulate binding to the kinase hinge region or allosteric pockets. Researchers comparing this compound to simpler phenyl acryloyl chlorides (e.g., cinnamoyl chloride) can deconvolute the contribution of the pyridylthio substituent to target selectivity [1].

Precursor for Nitroarene Reduction to Aniline-Based Building Blocks

The 3-nitro substituent is a latent aniline precursor; selective reduction (e.g., SnCl₂ or catalytic hydrogenation) yields the corresponding amino derivative, which can then be further functionalized. This orthogonal reactivity—acryloyl chloride for amide coupling, nitro for reduction/functionalization—makes the compound a versatile difunctional scaffold in medicinal chemistry [1].

Application
Selection Property
Validation Focus
Covalent kinase inhibitor library capping
Acryloyl chloride reactivity; (E)-geometry
Amide coupling efficiency; stereochemical integrity
Pyridylthio-directed selectivity SAR
Pyridylthio recognition element
Kinase panel profiling; hinge-binding contribution
Orthogonal nitro reduction to aniline
Nitroarene latent functionality
Reduction selectivity; product identity
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